molecular formula C16H11ClN2O B3720814 (4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

Cat. No.: B3720814
M. Wt: 282.72 g/mol
InChI Key: WAWGTSYDTCQAMP-GXDHUFHOSA-N
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Description

(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one is a chemical compound that belongs to the imidazole family This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-1H-imidazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole compound.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(4-bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one
  • (4E)-4-[(4-fluorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one
  • (4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-1H-imidazol-5-one

Uniqueness

(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-13-8-6-11(7-9-13)10-14-16(20)19-15(18-14)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWGTSYDTCQAMP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one
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(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

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